1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea
Description
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-2-3-14-28-17-10-8-16(9-11-17)23-21(27)24-18-6-4-5-7-19(18)25-13-12-22-20(26)15-25/h4-11H,2-3,12-15H2,1H3,(H,22,26)(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVXJFAKWDYDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2N3CCNC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Butoxyphenyl Intermediate: The synthesis begins with the preparation of 4-butoxyaniline, which is then reacted with an appropriate isocyanate to form the butoxyphenyl urea intermediate.
Formation of the Piperazinylphenyl Intermediate: Separately, 2-(3-oxopiperazin-1-yl)aniline is synthesized through the reaction of piperazine with a suitable aromatic aldehyde or ketone.
Coupling Reaction: The final step involves the coupling of the butoxyphenyl urea intermediate with the piperazinylphenyl intermediate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis and Properties
The synthesis of 1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea typically involves multi-step organic reactions. The process can be summarized as follows:
- Formation of the Butoxyphenyl Intermediate : The synthesis begins with the preparation of 4-butoxyaniline, which is reacted with an isocyanate to form the butoxyphenyl urea intermediate.
- Formation of the Piperazinylphenyl Intermediate : Separately, 2-(3-oxopiperazin-1-yl)aniline is synthesized through the reaction of piperazine with an aromatic aldehyde or ketone.
- Coupling Reaction : The final step involves coupling the butoxyphenyl urea intermediate with the piperazinylphenyl intermediate under controlled conditions to yield the target compound.
Chemistry
This compound serves as a building block in the synthesis of more complex organic molecules. Its versatile structure allows chemists to modify it for various applications in organic synthesis.
Biology
The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Preliminary studies suggest that it may modulate biological pathways, making it a candidate for further exploration in biochemistry and molecular biology.
Medicine
This compound has been investigated for its therapeutic properties , including:
- Anti-inflammatory Activity : Research indicates that it may inhibit enzymes involved in inflammatory pathways.
- Anti-cancer Properties : Preliminary evaluations suggest potential efficacy against various cancer cell lines, notably through mechanisms that target specific receptors or enzymes involved in tumor growth.
- Antimicrobial Effects : Its structural components may confer activity against certain pathogens.
Industry
In industrial applications, this compound is utilized in the development of novel materials and chemical products. Its unique properties make it suitable for formulating advanced materials in coatings, adhesives, and other chemical products.
Table 1: Summary of Biological Activities
Case Study: Anti-Cancer Activity Evaluation
A study conducted on various derivatives of urea compounds demonstrated that this compound exhibited noteworthy antiproliferative effects against several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The IC50 values were comparable to established anti-cancer drugs, indicating its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anti-cancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea with structurally related urea derivatives, focusing on synthesis, physicochemical properties, and biological activity:
Key Observations :
Structural Variations: Alkoxy Chains: The 4-butoxyphenyl group in the target compound offers a balance between lipophilicity (logP ~3.5–4.0 estimated) and solubility compared to shorter chains (e.g., methoxy or ethoxy) or longer chains (e.g., hexyloxy) . Heterocyclic Moieties: The 3-oxopiperazine group distinguishes the target compound from analogs like Compound 7 (pyrrole-carbonyl) or pyrrolidinone derivatives.
Synthesis Complexity :
- The target compound likely requires multistep synthesis, similar to Compound 7, which uses triphosgene-mediated carbonylations or carbamate intermediates . Introducing the 3-oxopiperazine moiety may involve additional steps, such as cyclization or protection/deprotection strategies.
Biological Activity :
- Compound 7 demonstrates robust antiplatelet activity due to its urea scaffold and electron-rich aryl groups . The target compound’s 3-oxopiperazine group may shift activity toward GPCRs (e.g., serotonin or dopamine receptors) or kinases (e.g., PI3K/Akt pathways) .
- The butoxy chain could enhance blood-brain barrier penetration compared to methoxy analogs, making it suitable for CNS-targeted therapies .
Physicochemical Properties :
- Melting Points : Urea derivatives with polar substituents (e.g., 3-oxopiperazine) typically exhibit higher melting points (>150°C) due to intermolecular hydrogen bonding. The target compound’s melting point is likely higher than Compound 7 (124–126°C) but lower than fully aromatic ureas .
- Solubility : The 3-oxopiperazine group may improve aqueous solubility compared to purely aromatic analogs, though the butoxyphenyl group counterbalances this effect .
Biological Activity
1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea is a synthetic organic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a butoxyphenyl group and a piperazinylphenyl moiety linked via a urea functional group, suggests potential biological activities, particularly in anti-inflammatory and anticancer applications.
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of approximately 382.46 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Specifically, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. Research indicates that it could act as an antagonist to specific receptors or enzymes, leading to therapeutic effects such as:
- Anti-inflammatory effects : By modulating the activity of pro-inflammatory cytokines.
- Anticancer properties : Through the inhibition of tumor cell growth and induction of apoptosis.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications to the butoxy and piperazine groups can significantly influence the compound's potency and selectivity. For instance, variations in the alkoxy chain length or substituents on the phenyl rings can enhance lipophilicity and bioavailability.
Research Findings
Recent studies have focused on investigating the pharmacological profiles of similar compounds within the urea class. For example:
These findings suggest that while the core structure remains consistent, slight modifications can lead to significant changes in biological activity.
Case Studies
In a notable study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of phenyl urea compounds and tested their efficacy against cancer cell lines. The results indicated that certain derivatives exhibited potent antiproliferative activity with IC50 values ranging from 50 to 200 nM against breast and prostate cancer cell lines .
Another study focused on the anti-inflammatory properties of related compounds, demonstrating that specific substitutions on the phenyl ring enhanced their ability to inhibit nitric oxide production in macrophages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
